3-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide
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Overview
Description
3-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide: is a synthetic organic compound that features a benzothiazole ring fused with a tetrahydro structure, linked to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Reduction to Tetrahydrobenzothiazole: The benzothiazole is then reduced to its tetrahydro form using hydrogenation in the presence of a suitable catalyst like palladium on carbon.
Alkylation: The tetrahydrobenzothiazole is alkylated with an appropriate haloalkane to introduce the ethyl chain.
Sulfonamide Formation: Finally, the alkylated tetrahydrobenzothiazole is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the benzothiazole ring.
Hydrolysis Products: The corresponding amine and sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, 3-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide has potential as a pharmacophore for the development of drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its bioactivity, making it a candidate for antimicrobial or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, inhibiting enzyme activity or blocking receptor sites. The benzothiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide: Lacks the tetrahydro structure, potentially altering its reactivity and bioactivity.
3-chloro-N-[2-(1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide: Similar structure but without the tetrahydro modification, which may affect its stability and interaction with biological targets.
Uniqueness
The tetrahydro modification in 3-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide provides unique electronic and steric properties, potentially enhancing its reactivity and specificity in biological systems. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S2/c16-11-4-3-5-12(10-11)22(19,20)17-9-8-15-18-13-6-1-2-7-14(13)21-15/h3-5,10,17H,1-2,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWRIQCEIZWRKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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